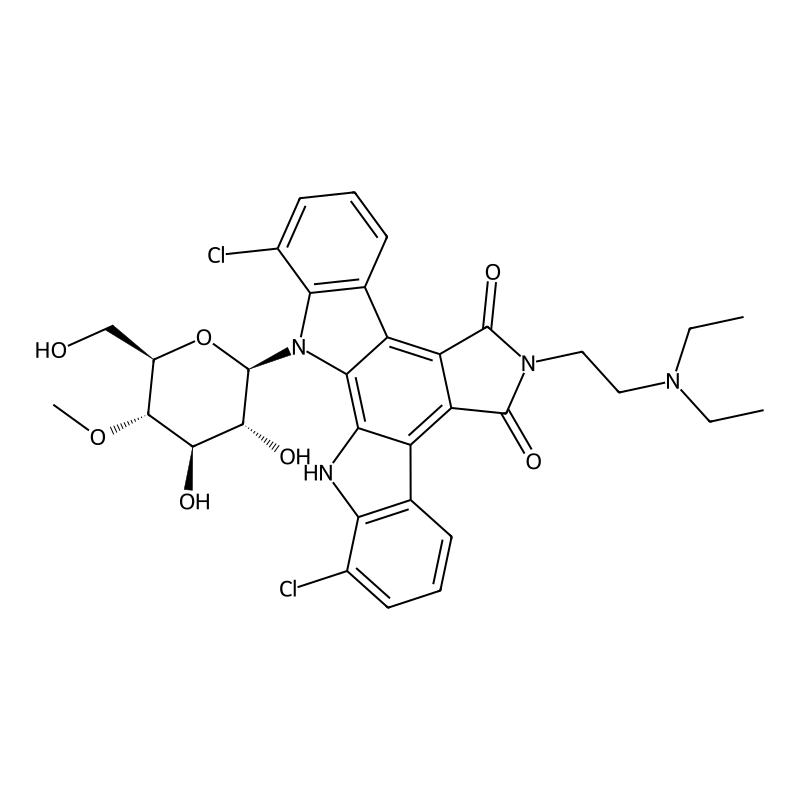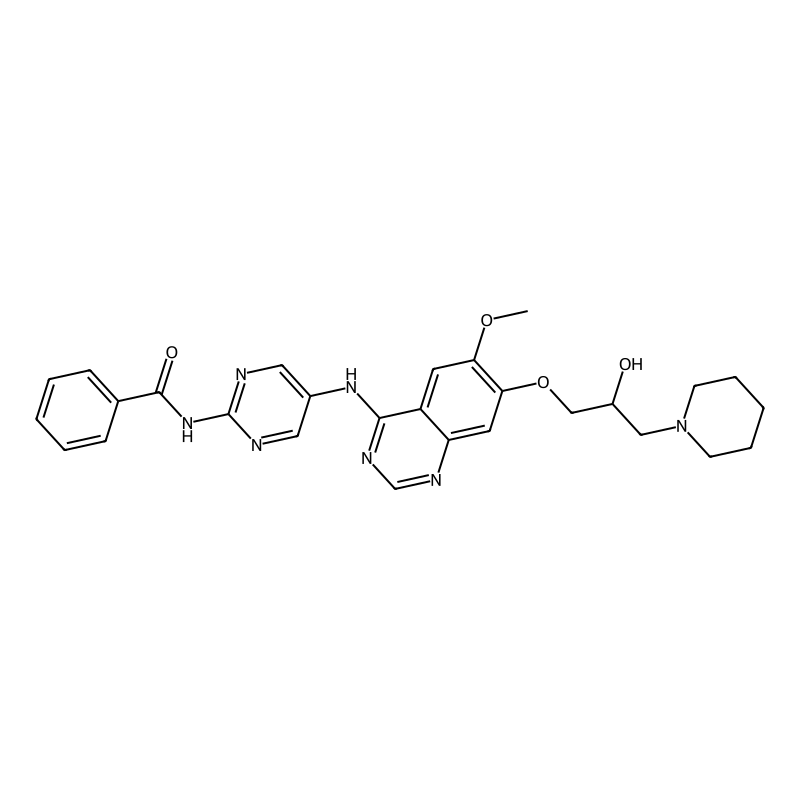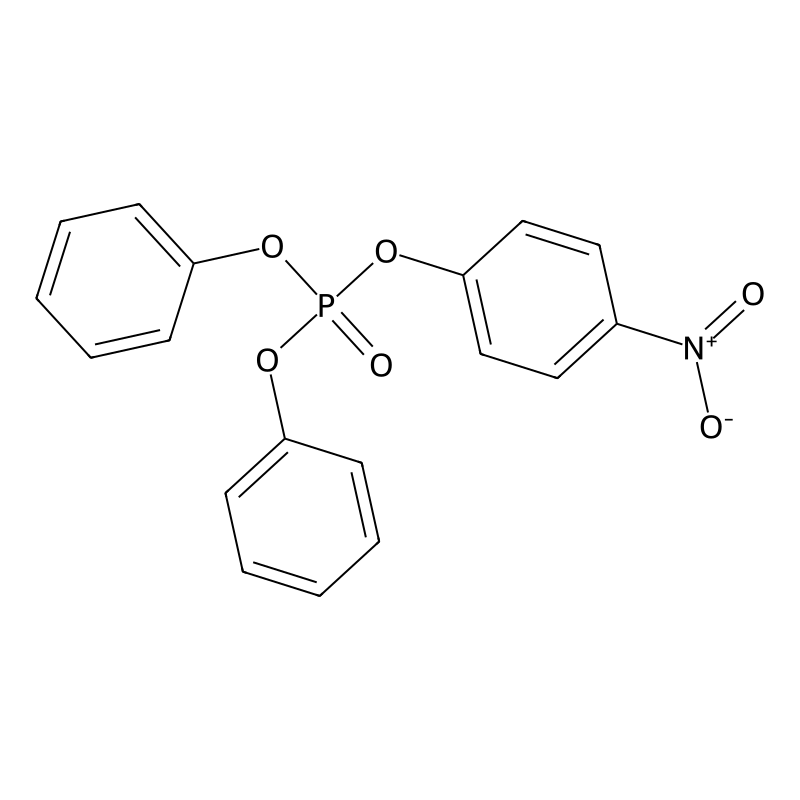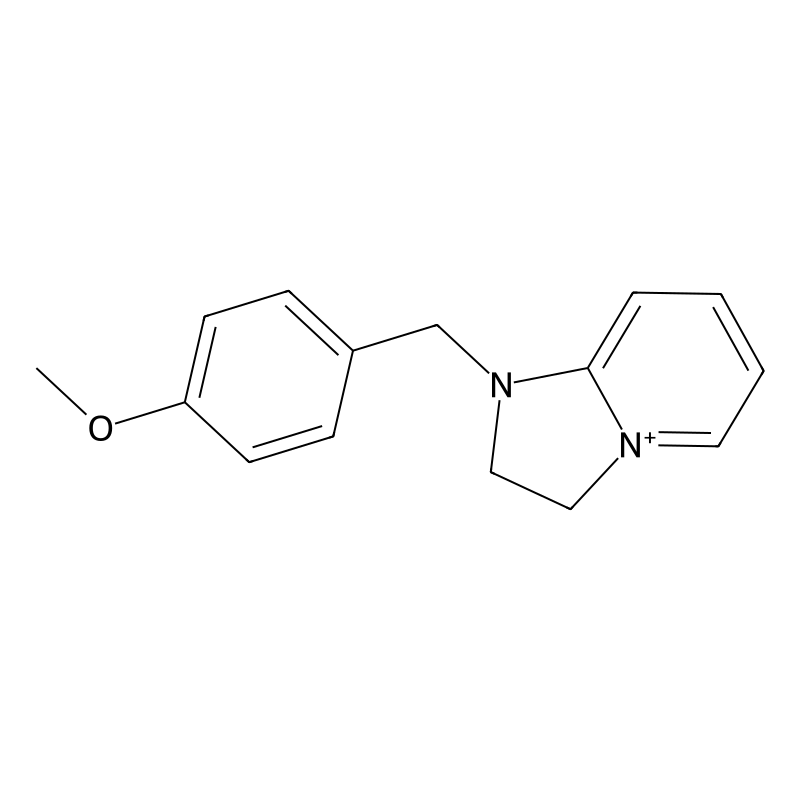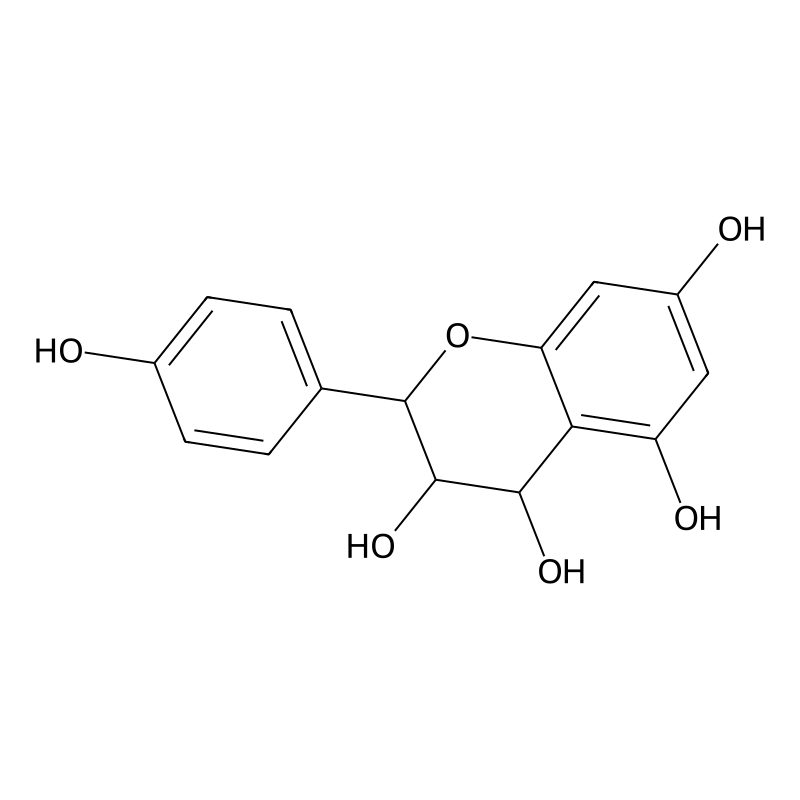N-Methylaniline trifluoroacetate
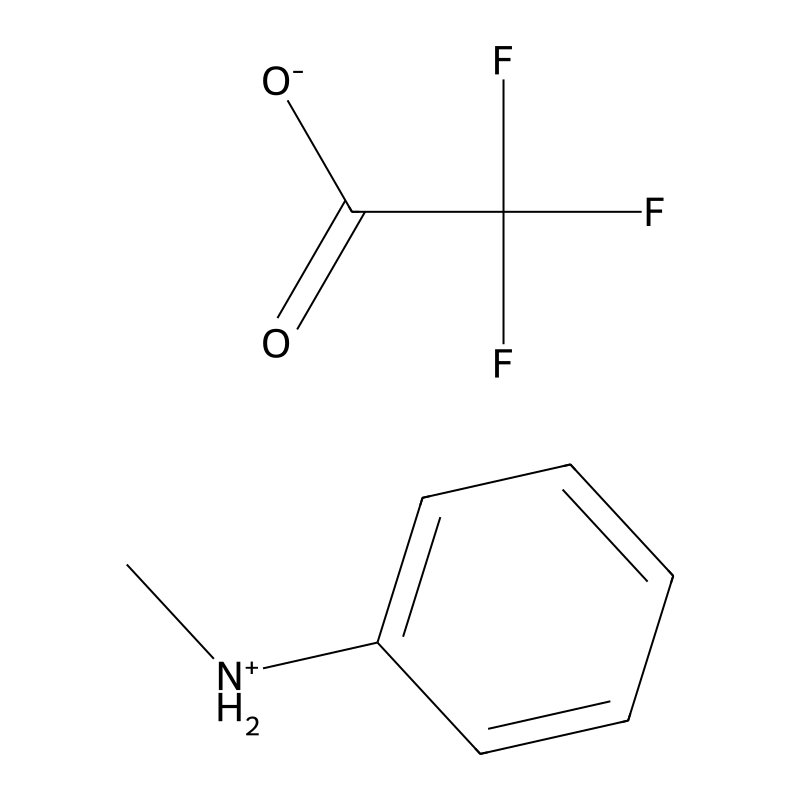
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Intermediate in Organic Synthesis
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Synthesis of Pharmaceutically Active Molecules
This compound is used in the synthesis of various pharmaceutically active molecules . For example, it can be used to prepare 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) .
Agricultural Products
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” is also used in the synthesis of agricultural products . This includes the development of new pesticides and other agrochemicals .
Preparation of Trifluoroacetylated Compounds
The compound is useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Synthesis of Trifluoromethylpyridines
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives have been used in the protection of crops from pests, and more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Production of Fluorinated Organic Compounds
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the production of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Synthesis of Benzimidazole Derivatives
“Methyl(phenyl)azanium;2,2,2-trifluoroacetate” can be used in the synthesis of benzimidazole derivatives . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
N-Methylaniline trifluoroacetate is an organic compound with the chemical formula C₉H₁₀F₃NO₂. It consists of a methylaniline moiety bonded to a trifluoroacetate group. This compound is characterized by its trifluoromethyl group, which imparts unique properties, such as increased lipophilicity and altered reactivity compared to non-fluorinated analogs. N-Methylaniline trifluoroacetate is known for its applications in organic synthesis and as an intermediate in various
- Oxidation: Under specific conditions, this compound can be oxidized to form various nitrogen-containing products.
- Friedel-Crafts Reaction: It can participate in electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation, due to the presence of the aromatic ring.
- Chan-Lam Coupling Reaction: This compound can also be involved in coupling reactions with boronic acids, leading to the formation of biaryl compounds .
N-Methylaniline trifluoroacetate can be synthesized through a straightforward reaction between N-methylaniline and trifluoroacetic acid. The typical procedure involves:
- Mixing equal moles of N-methylaniline and trifluoroacetic acid.
- Conducting the reaction at low temperatures (around 0 °C) for approximately 1.5 hours.
- Isolating the product through crystallization or other purification techniques .
N-Methylaniline trifluoroacetate finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Ligands for Metal Catalysis: The compound can act as a ligand in coordination chemistry, facilitating reactions involving metal catalysts .
- Research: It is used in studies investigating the reactivity of fluorinated compounds and their biological implications.
Several compounds share structural similarities with N-Methylaniline trifluoroacetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Ethylaniline trifluoroacetate | Ethyl group instead of methyl | Potentially different biological activity due to larger alkyl group |
| Aniline trifluoroacetate | No methyl substitution on nitrogen | Lacks lipophilicity enhancement from methyl group |
| N,N-Dimethylaniline trifluoroacetate | Two methyl groups on nitrogen | Increased steric hindrance may affect reactivity |
N-Methylaniline trifluoroacetate is unique due to its specific balance of lipophilicity and reactivity conferred by both the methylaniline structure and the trifluoroacetate group. This combination allows it to participate in a diverse range of
Traditional Preparation Routes from Trifluoroacetic Acid and N-Methylaniline
The most fundamental and widely employed method for synthesizing N-methylaniline trifluoroacetate involves the direct acid-base reaction between trifluoroacetic acid and N-methylaniline in a 1:1 stoichiometric ratio [1]. This straightforward approach represents the cornerstone of traditional synthetic methodologies and has been extensively documented in both academic literature and commercial production protocols.
The basic preparation procedure involves combining equimolar quantities of commercial grade trifluoroacetic acid and N-methylaniline under ambient conditions [1]. The reaction proceeds spontaneously upon mixing, driven by the significant difference in acid-base strength between the reactants. Trifluoroacetic acid, with its remarkably low pKa value of 0.23, readily donates a proton to the basic nitrogen atom of N-methylaniline [2] [3]. This substantial pKa difference of approximately 10 units ensures virtually complete proton transfer and quantitative salt formation.
The traditional synthesis typically yields the desired product as a white to light gray crystalline solid with excellent purity (greater than 99% by titrimetric analysis) [4] [5] [6]. The melting point of the purified product consistently falls within the range of 65-68°C, as confirmed by multiple commercial suppliers and research reports [7] [8] [4] [1] [5]. The molecular weight of 221.18 g/mol corresponds precisely to the 1:1 adduct formation between the acid and base components [7] [8] [4].
One significant advantage of this traditional route lies in its operational simplicity and minimal equipment requirements. The reaction can be conducted in conventional laboratory glassware without the need for specialized apparatus or stringent atmospheric controls [1]. However, careful attention must be paid to reaction stoichiometry, as excess of either component can lead to product contamination or reduced yields.
The isolation and purification of N-methylaniline trifluoroacetate from traditional synthetic routes typically involves crystallization techniques. The compound exhibits favorable solubility characteristics, being readily soluble in water and many organic solvents [8] [4] [5]. This solubility profile facilitates purification through recrystallization from appropriate solvent systems, although care must be taken to avoid hydrolysis or decomposition during the process.
Novel Synthetic Approaches in Anhydrous and Catalytic Systems
Contemporary research has focused on developing enhanced synthetic methodologies that offer improved control over reaction conditions and product quality. These novel approaches emphasize anhydrous conditions and catalytic systems to achieve superior yields and purity while minimizing side reactions and environmental impact.
The anhydrous synthetic approach represents a significant advancement over traditional aqueous methods [1]. In this methodology, N-methylaniline trifluoroacetate is prepared by combining trifluoroacetic acid with N-methylaniline in dry diethyl ether under a nitrogen atmosphere with cooling in an ice-bath [1]. This procedure ensures the complete exclusion of moisture, which can otherwise lead to hydrolysis reactions or the formation of hydrated products that complicate purification.
The anhydrous method typically begins with the preparation of rigorously dried diethyl ether, followed by the careful addition of trifluoroacetic acid under nitrogen atmosphere. N-methylaniline is then introduced dropwise while maintaining the reaction mixture at 0°C using an ice-bath [1]. The combination of anhydrous conditions and controlled temperature prevents unwanted side reactions and ensures high product purity. Yields exceeding 95% have been consistently reported using this methodology [1].
The advantages of anhydrous synthesis extend beyond improved yields. The resulting product exhibits enhanced thermal stability and reduced hygroscopicity compared to materials prepared under ambient conditions [1]. Furthermore, the anhydrous approach minimizes the formation of impurities that can arise from water-mediated side reactions, leading to products of superior analytical quality.
Recent developments in catalytic systems have introduced innovative approaches utilizing organocatalysts and Lewis acids to facilitate salt formation under mild conditions [9]. Trifluoroacetic acid hydroxylamine systems have been investigated as organocatalyst reagents in one-pot, salt-free processes [9]. These systems demonstrate remarkable efficiency in promoting acid-base interactions while maintaining high selectivity and minimizing byproduct formation.
The integration of silane-mediated reduction systems with trifluoroacetic acid has opened new pathways for synthesizing trifluoroacetate salts under catalyst-free conditions [10] [11] [12]. These methodologies exhibit exceptional functional group tolerance and proceed in conventional glassware without rigorous exclusion of moisture or oxygen [11] [12]. The reactions utilize trifluoroacetic acid as both a stable fluorine source and proton donor, demonstrating remarkable versatility in synthetic applications.
Heterogeneous catalytic approaches have also shown promise for large-scale synthesis applications [13] [14]. Supported manganese catalysts have been developed for aerobic conversion processes involving trifluoroacetic acid under substantially milder reaction conditions compared to conventional homogeneously catalyzed systems [14]. These heterogeneous systems offer advantages in catalyst recovery and recycling, making them attractive for industrial applications.
Mechanistic Insights into Acid-Base Interactions and Salt Formation
Understanding the fundamental mechanisms underlying the formation of N-methylaniline trifluoroacetate provides crucial insights for optimizing synthetic conditions and predicting reaction outcomes. The salt formation process involves a complex sequence of molecular interactions that can be analyzed at multiple levels, from initial contact between reactants to final crystal lattice formation.
The initial stage of the mechanism involves the approach and collision of trifluoroacetic acid and N-methylaniline molecules in solution [2] [3] [15] [16]. The electron-rich nitrogen atom of N-methylaniline, with its lone pair of electrons, exhibits strong nucleophilic character and readily interacts with the electrophilic hydrogen atom of the carboxyl group in trifluoroacetic acid. Steric factors around the nitrogen atom and solvent effects play crucial roles in determining the efficiency of this initial contact [15] [16].
Proton transfer represents the critical mechanistic step in salt formation [2] [3] [15]. The exceptionally strong acidic nature of trifluoroacetic acid, attributed to the powerful electron-withdrawing effects of the trifluoromethyl group, facilitates rapid and essentially irreversible proton transfer to the amine nitrogen [2] [3]. The CF₃ group significantly enhances the acidity by stabilizing the conjugate base (trifluoroacetate anion) through inductive electron withdrawal, making the O-H bond considerably weaker than in conventional carboxylic acids [2] [3].
Computational studies have provided detailed insights into the energetics of proton transfer in trifluoroacetic acid-amine systems [15]. The 1:1 complex formed between trifluoroacetic acid and trimethylamine has been observed in the gas phase by rotational spectroscopy and investigated by density functional theory and MP2 methods [15]. These studies indicate that the complex is intermediate between a hydrogen-bonded system and a fully proton-transferred ion pair, with the degree of proton transfer being approximately 31% based on ¹⁴N nuclear quadrupole coupling constants [15].
Following proton transfer, ion pair formation occurs through electrostatic attraction between the protonated amine (N-methylanilinium cation) and the trifluoroacetate anion [15] [16] [17]. The stability of these ion pairs is significantly influenced by solvent polarity, with more polar solvents favoring ion pair dissociation and less polar solvents promoting intimate ion pair formation [15] [16]. The balance between ion pairing and dissociation directly affects the crystallization behavior and final product characteristics.
Mass spectrometric studies have revealed remarkable supramolecular assembly behavior between amines and trifluoroacetic acid [16]. Distinctive association patterns are observed for primary, secondary, and tertiary amines under identical experimental conditions, indicating that steric effects dominate in the formation of protonated clusters [16]. These studies demonstrate the formation of higher-order assemblies with specific stoichiometries, such as [M₄TFA₃ + H]⁺ clusters, where M represents the amine molecule [16].
The crystallization phase involves the aggregation of ion pairs into ordered three-dimensional structures [1] [18]. This process is driven by lattice energy considerations and the reduction of solvation effects as solvent molecules are excluded from the growing crystal structure. Temperature, concentration, and the rate of solvent removal all influence the crystallization kinetics and the resulting crystal morphology [1] [18].
The final stabilization of the crystal structure occurs through intermolecular hydrogen bonding and other weak interactions [8] [4] [5]. The trifluoroacetate anion can participate in hydrogen bonding through its carboxylate oxygen atoms, while the protonated amine provides hydrogen bond donors through its N-H bonds. The efficiency of crystal packing and the strength of intermolecular interactions determine the melting point, thermal stability, and other physical properties of the final product [8] [4] [5].
Kinetic studies of proton exchange reactions in similar systems have provided insights into the dynamics of acid-base interactions [17]. The proposed mechanism involves the formation of ion pairs as intermediates, which then transfer protons internally through an associative process [17]. The ion-pair dissociation constant has been determined to be less than or equal to one, indicating strong association between the charged species [17].
Substrate Scope and Limitations
The methodology demonstrates broad applicability across various ketone substrates, with particular effectiveness observed for:
Aromatic Ketones: Acetophenone and its derivatives show excellent reactivity, with electron-donating substituents generally providing higher yields than electron-withdrawing groups [8]. Substrates containing 4-fluorophenyl groups have yielded α-methylated products in up to 78% yield using optimized conditions [8].
Cyclic Ketones: Cyclohexanone and related cyclic systems undergo efficient α-methylation, typically achieving yields of 60-85% under moderate temperature conditions (90-120°C) [9] [10]. The reaction selectivity favors mono-methylation, with bis-methylation products rarely observed under standard conditions [8].
Enolizable Esters: The methodology extends to ester substrates, though generally requiring higher catalyst loadings and extended reaction times compared to ketone substrates [10].
Comparative Analysis with Alternative Methylating Agents
N-Methylaniline trifluoroacetate offers several advantages over traditional methylating agents such as methyl iodide or diazomethane. The compound provides enhanced safety profiles due to reduced toxicity and volatility compared to methyl halides [1]. Additionally, the trifluoroacetate counterion contributes to improved solubility in organic solvents and enhanced thermal stability [2].
Research comparing N-methylaniline trifluoroacetate with quaternary ammonium salts has demonstrated comparable or superior yields in many cases, particularly for sterically hindered substrates where traditional methylating agents show reduced efficiency [8]. The compound's ability to function under relatively mild acidic conditions represents a significant advantage over methods requiring strong bases or harsh reaction conditions.
Activation of Nucleophilic Coupling Reactions in Heterocyclic Synthesis
N-Methylaniline trifluoroacetate demonstrates significant utility in activating nucleophilic coupling reactions, particularly in the synthesis of nitrogen-containing heterocycles [11] [12] [13]. The compound's dual role as both an activating agent and coupling partner enables efficient formation of complex heterocyclic structures under mild conditions.
Heterocyclic Synthesis Applications
Indole Derivatives: Research has shown that N-methylaniline trifluoroacetate effectively promotes N-alkenylation of indole compounds using ketone electrophiles under microwave irradiation [13]. The process achieves yields of 62-94% with reaction times of 1-6 hours at temperatures of 25-60°C. The methodology tolerates various functional groups and provides access to pharmaceutically relevant indole scaffolds [13].
Pyrazole and Isoxazole Formation: Studies have demonstrated the compound's effectiveness in synthesizing substituted pyrazoles and isoxazoles through nucleophilic coupling reactions with hydrazines and hydroxylamine derivatives [14]. These reactions typically achieve yields of 55-89% under mild conditions (25-80°C) with catalyst loadings of 20-50 mol% [14].
Quinoxaline and Benzothiadiazine Synthesis: The trifluoroacetylation capability of N-methylaniline trifluoroacetate enables construction of complex bicyclic heterocycles [14]. The compound serves as a versatile building block for accessing trifluoromethyl-substituted heterocycles with enhanced pharmacological properties.
Activation Mechanisms in Heterocyclic Chemistry
The activation mechanism involves initial formation of an electrophilic species through protonation of the heterocyclic substrate by the trifluoroacetic acid component [11]. Subsequently, the N-methylaniline portion can participate in nucleophilic attack, facilitating C-N bond formation. This dual activation mode distinguishes N-methylaniline trifluoroacetate from conventional coupling reagents and enables unique reactivity patterns [12].
Research has revealed that the trifluoroacetate anion provides stabilization of carbocationic intermediates formed during the coupling process, enhancing both reaction rates and selectivity [15]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the coupling partner, facilitating nucleophilic attack by weakly nucleophilic heterocycles [16].
Synthetic Methodology Development
Recent developments in heterocyclic synthesis have exploited N-methylaniline trifluoroacetate's ability to mediate three-component coupling reactions [13]. These multicomponent processes enable rapid access to diverse heterocyclic libraries with minimal purification requirements. The water-scavenging properties of related trifluoroacetate systems have proven particularly valuable in these transformations [13].
One-Pot Procedures: The compound enables telescoped synthetic sequences where heterocycle formation is followed by further functionalization without isolation of intermediates [13]. This approach has been successfully applied to the synthesis of galeterone and related pharmaceutical targets [13].
Flow Chemistry Applications: Preliminary studies suggest that N-methylaniline trifluoroacetate-mediated coupling reactions are amenable to continuous flow processing, potentially enabling scalable synthesis of heterocyclic compounds [17]. The thermal stability and controlled reactivity of the compound make it suitable for flow reactor applications.
Utility in Blocking/Unblocking Strategies for Polyisocyanate Chemistry
N-Methylaniline trifluoroacetate serves a crucial role in blocking/unblocking strategies within polyisocyanate chemistry, providing temporary protection of reactive isocyanate groups and enabling controlled polymerization processes [18] [19] [20]. This application leverages the compound's thermal stability and controlled decomposition characteristics to achieve precise timing in polymer formation.
Blocking Mechanisms and Thermal Properties
The blocking mechanism involves nucleophilic attack of the N-methylaniline component on isocyanate groups, forming thermally labile carbamate linkages [19]. These blocked isocyanates remain stable at ambient temperatures but undergo controlled deblocking at elevated temperatures (typically 180-220°C), regenerating reactive isocyanate groups for polymerization [19].
Research has demonstrated that N-methylaniline trifluoroacetate-blocked isocyanates exhibit superior thermal stability compared to conventional phenol-based blocking agents [18]. The trifluoroacetate counterion contributes to enhanced thermal decomposition characteristics, enabling more precise control over deblocking temperatures and polymerization kinetics [18].
Applications in Polyurethane Chemistry
One-Component Systems: N-Methylaniline trifluoroacetate enables the formulation of one-component polyurethane systems that remain stable during storage but cure rapidly upon heating [21]. These systems achieve yields of 80-95% with deblocking occurring within 0.5-2 hours at optimal temperatures [19].
Powder Coatings: The compound's utility in powder coating formulations has been extensively studied, with applications requiring precise control over cure temperatures and gel times [21]. The thermal deblocking profile can be tuned through formulation adjustments, enabling optimization for specific application requirements.
Automotive Applications: Research has focused on developing blocked isocyanate systems for automotive coatings using N-methylaniline trifluoroacetate [21]. These systems provide enhanced chemical resistance and durability compared to conventional formulations while maintaining processing flexibility.
Deblocking Kinetics and Process Control
Studies of deblocking kinetics have revealed that N-methylaniline trifluoroacetate systems exhibit first-order thermal decomposition with activation energies typically ranging from 25-35 kcal/mol [19]. This thermal profile enables predictable cure behavior and facilitates process optimization for industrial applications.
The deblocking process generates N-methylaniline and carbon dioxide as primary byproducts, both of which can be readily removed from the polymer matrix [18]. This clean deblocking profile represents an advantage over systems generating more problematic volatile byproducts that may affect final polymer properties.
Advanced Blocking Strategies
Selective Deprotection: Recent research has explored selective deprotection strategies using N-methylaniline trifluoroacetate in systems containing multiple blocking groups [20]. These approaches enable staged polymerization processes where different isocyanate groups are activated sequentially through controlled heating profiles.
Catalytic Deblocking: Studies have investigated the use of catalysts to lower deblocking temperatures and improve process efficiency [22]. Lewis acid catalysts, particularly zinc-based systems, have shown promise in reducing required deblocking temperatures while maintaining selectivity [19].
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (80%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (80%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
